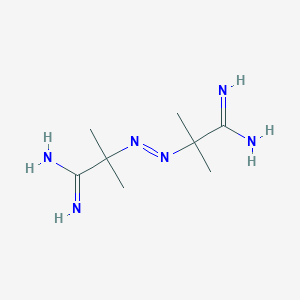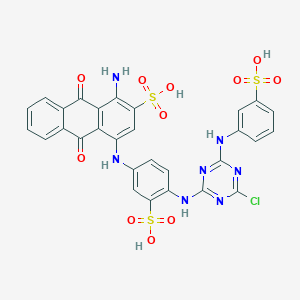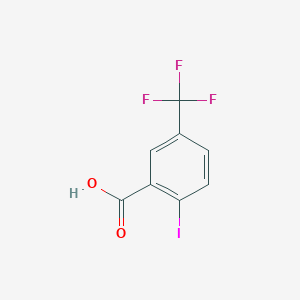
2-Iodo-5-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid and related compounds involves complex chemical reactions, often employing iodine reagents and specific reaction conditions. For example, Yusubov et al. (2008) described the use of iodine(III) reagents derived from 3-iodosylbenzoic acid in the synthesis of related compounds, demonstrating the importance of specific iodine-based reagents in these syntheses (Yusubov et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by various techniques such as X-ray crystallography. Nemykin et al. (2011) investigated the structural aspects of benziodoxaborole derivatives, highlighting the planar geometry and short endocyclic I-O bond distances, which are indicative of the molecular structure of such compounds (Nemykin et al., 2011).
Chemical Reactions and Properties
Compounds like 2-Iodo-5-(trifluoromethyl)benzoic acid participate in a variety of chemical reactions, demonstrating unique reactivity due to the presence of the iodine and trifluoromethyl groups. These reactions are often crucial in the synthesis of more complex molecules. For instance, Richter et al. (2021) discussed the structural characterization of similar compounds as precursors for the synthesis of new drug candidates, illustrating the diverse chemical reactivity of these compounds (Richter et al., 2021).
Applications De Recherche Scientifique
-
Corrosion Inhibitors
- Application: Benzoic acid derivatives have been studied as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Method: The inhibition efficiency of these compounds was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
-
Co-crystal Engineering
- Application: Benzoic acid derivatives are extensively employed in co-crystal engineering .
- Method: These compounds have been extensively studied using experimental and computational techniques to understand the structure–property relations .
- Results: Introduction of another functional group and its position is found to systematically influence the physical and chemical properties .
-
Food Preservatives
-
Pharmaceutical Applications
-
Antibacterial and Antifungal Preservatives
- Application: Benzoic acid and its derivatives are commonly used as antibacterial and antifungal preservatives .
- Method: These compounds are added to food, cosmetic, hygiene, and pharmaceutical products to inhibit the growth of bacteria and fungi .
- Results: They have been found to be effective in preserving the freshness and extending the shelf life of these products .
-
Flavoring Agents
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBYTEOMUOSDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593979 | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-(trifluoromethyl)benzoic acid | |
CAS RN |
702641-04-1 | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

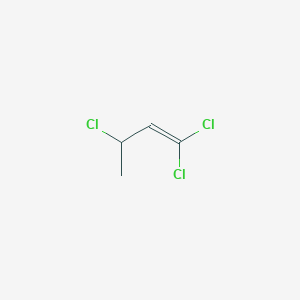
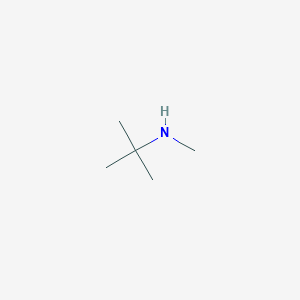
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)

![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)




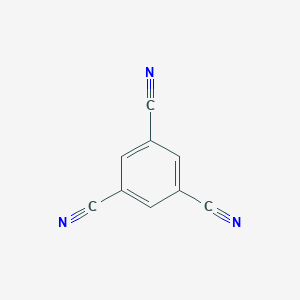
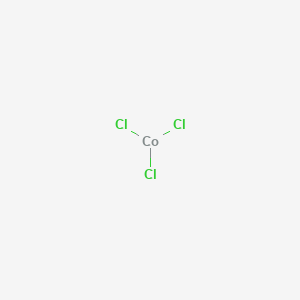
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)
